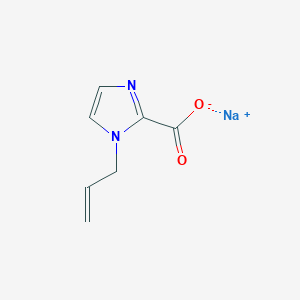

sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate

Description

Properties

IUPAC Name |

sodium;1-prop-2-enylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.Na/c1-2-4-9-5-3-8-6(9)7(10)11;/h2-3,5H,1,4H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJLEYCDAOYKES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CN=C1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

According to patent JP2017066077A, a robust and scalable method for preparing imidazole-2-carboxylate derivatives and their salts, including sodium salts, involves the following key steps:

Preparation of Reaction Mixture:

- A mixture of a chloroformate ester derivative and acetonitrile is prepared and cooled to a temperature range of −45 °C to 10 °C.

-

- The imidazole derivative (bearing the prop-2-en-1-yl substituent) or its salt and triethylamine are added to the above mixture under controlled temperature conditions (−20 °C to 10 °C).

-

- The reaction proceeds between the imidazole derivative and the chloroformate ester in the presence of triethylamine at 0 °C to 30 °C.

-

- The desired imidazole-2-carboxylate ester derivative or its sodium salt is isolated with high yield and purity.

Key Parameters and Their Ranges

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature during addition step | −20 °C to 10 °C | Controls reaction rate and selectivity |

| Temperature during reaction step | 0 °C to 30 °C | Ensures completion of reaction |

| Temperature of chloroformate mixture | −45 °C to 10 °C | Prevents decomposition and side reactions |

| Molar equivalents of chloroformate ester | 1.8 to 3.0 equiv. relative to imidazole derivative | Ensures complete conversion |

| Scale of imidazole derivative used | ≥ 50 g | Demonstrates scalability for industrial production |

Chemical Reagents

- Imidazole derivative: 1-(prop-2-en-1-yl)-1H-imidazole or its sodium salt.

- Chloroformate ester: Suitable chloroformate derivatives corresponding to the ester group desired.

- Base: Triethylamine, used to neutralize HCl generated and facilitate the reaction.

- Solvent: Acetonitrile, chosen for its ability to dissolve reagents and maintain low temperatures.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the nitrogen atom of the imidazole ring on the electrophilic carbonyl carbon of the chloroformate ester, facilitated by the base which scavenges the released HCl. The controlled low temperatures minimize side reactions and decomposition, ensuring high yields.

Advantages of the Method

- High Yield and Purity: The method achieves stable and high yields regardless of scale or reagent addition time.

- Scalability: Suitable for large-scale industrial synthesis due to controlled temperature and reagent addition protocols.

- Reproducibility: The procedure is reliable and reproducible for different imidazole derivatives and their salts.

- Versatility: Adaptable to various alkyl or benzyl substituents on the imidazole ring.

Summary Table of Preparation Method Parameters

| Step | Conditions/Parameters | Outcome/Notes |

|---|---|---|

| Chloroformate mixture | Chloroformate ester + acetonitrile at −45 to 10 °C | Stable reaction medium |

| Addition of imidazole derivative and triethylamine | Added at −20 to 10 °C | Controlled reactivity, prevents side reactions |

| Reaction temperature | 0 to 30 °C | Completion of esterification |

| Molar ratio | 1.8 to 3.0 molar equiv. chloroformate to imidazole derivative | Ensures full conversion |

| Scale | ≥ 50 g imidazole derivative | Demonstrates industrial applicability |

Research Findings and Industrial Implications

The described method has been demonstrated to overcome limitations of previous approaches, such as yield reduction due to poor cooling efficiency or prolonged reagent addition times at larger scales. This preparation method ensures consistent product quality and yield, making it suitable for pharmaceutical intermediate production and other organic synthesis applications.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced imidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.

Substitution: Halides or electrophiles; reactions are conducted in polar aprotic solvents like DMSO or acetonitrile.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Applications in Chemistry

Building Block for Synthesis:

Sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the creation of complex organic molecules and polymers, which are essential in developing new materials and chemicals.

Table 1: Chemical Reactions Involving this compound

Biological Applications

Enzyme Inhibition:

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its ability to modulate specific biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Properties:

Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it has been evaluated against Helicobacter pylori, a bacterium associated with gastric ulcers, demonstrating promising results in inhibiting bacterial growth.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Concentration (μg/disc) | Reference |

|---|---|---|---|

| Helicobacter pylori | 32 | 8 | |

| Escherichia coli | 27 | 8 | |

| Staphylococcus aureus | 30 | 8 |

Medicinal Applications

Therapeutic Potential:

The compound has been explored for its potential therapeutic uses, including anticancer properties. Its ability to interact with specific molecular targets suggests that it could be developed into a drug candidate for treating various cancers.

Case Study: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines, revealing significant cytotoxic effects at certain concentrations. The mechanism involves the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is used in the production of specialty chemicals with specific functional properties. Its unique structure allows for the development of materials with tailored characteristics for various applications.

Mechanism of Action

The mechanism of action of sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Table 2: Pharmacological and Physicochemical Insights

Research Findings and Implications

- Coordination Chemistry : The sodium carboxylate group in the target compound may form stable complexes with transition metals (e.g., Fe, Co), akin to allyl-hydrazinecarbothioamide derivatives .

- Pharmacological Potential: While direct evidence is lacking, allyl-substituted thiazol-2-imines demonstrated antihypertensive effects, suggesting structural motifs worth exploring for the sodium imidazole carboxylate .

- Synthetic Utility : Propargyl and ethyl esters highlight the versatility of imidazole carboxylates in click chemistry and esterification reactions, respectively .

Biological Activity

Sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate is an organic compound belonging to the class of imidazole derivatives. Its unique structural properties make it a subject of interest in various biological applications, including enzyme inhibition and potential therapeutic uses. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₈H₈N₂O₂Na

CAS Number: 1172703-11-5

Molecular Weight: 194.16 g/mol

The compound features an imidazole ring substituted with a prop-2-en-1-yl group and a carboxylate group, which contributes to its reactivity and biological interactions.

This compound exhibits its biological effects primarily through the modulation of enzyme activity. It is known to interact with specific molecular targets, influencing various biochemical pathways. The exact mechanisms depend on the context of use, but it has been shown to act as an enzyme inhibitor in some studies .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could be further explored for potential applications in treating infections caused by resistant microbial strains .

Anticancer Activity

This compound has shown promise in anticancer research. Studies have indicated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

In a recent study, the compound was evaluated for its cytotoxic effects:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of caspase activity |

| HepG2 | 12 | Cell cycle arrest at G2/M phase |

The results demonstrated that this compound effectively inhibits cell proliferation and promotes apoptotic processes .

Study on Anticancer Efficacy

A study published in ACS Omega reported the synthesis and evaluation of several imidazole derivatives, including this compound. The compound was found to significantly inhibit microtubule assembly at concentrations as low as 20 µM, indicating its potential as a microtubule-destabilizing agent .

Enzyme Inhibition Study

Another investigation focused on the enzyme inhibition capabilities of the compound. It was found to inhibit specific kinases involved in cancer progression, demonstrating a binding affinity that suggests potential for targeted therapy .

Q & A

Q. What are the standard synthetic protocols for sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, to functionalize the imidazole ring. For example, the propargyl group can be introduced via palladium-catalyzed coupling. Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation requires HPLC (for organic impurities) and 1H/13C NMR (structural confirmation). Quantitative analysis of the sodium counterion can be performed via atomic absorption spectroscopy (AAS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?

- Methodological Answer :

- FTIR : Confirms carboxylate (C=O stretch ~1600–1650 cm⁻¹) and imidazole ring vibrations.

- NMR : 1H NMR identifies protons on the allyl (prop-2-en-1-yl) group (δ 5.0–6.0 ppm) and imidazole ring (δ 7.0–8.0 ppm). 13C NMR resolves carboxylate carbons (~170 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]+ ion).

- X-ray crystallography : Resolves crystal packing and ionic interactions if single crystals are obtained .

Advanced Research Questions

Q. How can SHELXL be employed to refine the crystal structure of this compound, particularly in resolving disorder in the allyl group?

- Methodological Answer : In SHELXL, use PART commands to model positional disorder in the allyl moiety. Anisotropic displacement parameters (ADPs) should be refined for non-hydrogen atoms. Apply ISOR restraints to prevent over-parameterization. Validate the model using R1/wR2 convergence and check the Hirshfeld surface for intermolecular interactions. Reference structures from related imidazole carboxylates (e.g., 1-benzyl derivatives) to guide refinement .

Q. What strategies can resolve contradictions in reported bioactivity data for imidazole carboxylate derivatives?

- Methodological Answer :

- Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial studies) to minimize variability.

- QSAR modeling : Correlate substituent effects (e.g., allyl vs. propargyl groups) with activity trends.

- Meta-analysis : Compare datasets across studies using tools like RevMan or PRISMA guidelines , accounting for solvent effects (DMSO vs. aqueous buffers) .

Q. How can computational methods predict viable synthetic routes for derivatives of this compound?

- Methodological Answer : Employ retrosynthesis tools (e.g., Reaxys or Pistachio ) to identify feasible precursors. For example, substituting the allyl group with a propargyl group (as in ) requires evaluating reaction thermodynamics via DFT calculations (e.g., Gibbs free energy of activation). Validate predictions with small-scale microwave-assisted synthesis trials .

Q. What experimental approaches assess the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to extreme pH (1–13) and monitor decomposition via HPLC-DAD .

- Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition onset temperature).

- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and analyze for sodium carboxylate hydrolysis using ion chromatography .

Data Analysis and Optimization

Q. How can crystallographic data from related compounds inform the optimization of this compound's crystal growth?

- Methodological Answer : Analyze Cambridge Structural Database (CSD) entries for imidazole carboxylates (e.g., CCDC 1538327 in ) to identify preferred solvents (e.g., ethanol/water mixtures) and crystallization conditions (slow evaporation vs. diffusion). Use MERCURY software to visualize packing motifs and hydrogen-bonding networks, which guide solvent selection .

Q. What role does the sodium ion play in modulating the compound's solubility and reactivity?

- Methodological Answer : The sodium ion enhances aqueous solubility via ionic dissociation. Conduct conductivity measurements to quantify dissociation extent. Compare reactivity with the free acid form in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess the counterion's impact on catalytic efficiency .

Biological and Material Applications

Q. How can researchers design structure-activity relationship (SAR) studies for this compound's potential as a xanthine oxidase inhibitor?

- Methodological Answer :

- Enzyme inhibition assays : Use recombinant xanthine oxidase and monitor uric acid formation at 290 nm.

- Molecular docking : Align the compound with the active site of xanthine oxidase (PDB ID: 1N5X) using AutoDock Vina , focusing on interactions with Mo-cofactor.

- Synthetic modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the imidazole ring and compare IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.